molecular formula C16H12BrNO3 B12885858 Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-bromophenyl ester CAS No. 61337-39-1

Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-bromophenyl ester

Cat. No.: B12885858
CAS No.: 61337-39-1
M. Wt: 346.17 g/mol
InChI Key: LZWIEMJYFKQBNY-UHFFFAOYSA-N
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Description

4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate is an organic compound that features a bromophenyl group attached to a carbamate moiety, which is further linked to a 3-methylbenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of 4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The benzofuran ring can be oxidized under specific conditions.

    Reduction Reactions: The carbamate group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzofuran derivatives.

    Oxidation: Formation of oxidized benzofuran compounds.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl (3-methylbenzofuran-2-yl)methanone
  • 4-Bromophenyl (3-methylbenzofuran-2-yl)thiazole

Uniqueness

4-Bromophenyl (3-methylbenzofuran-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carbamate moiety distinguishes it from other similar compounds, providing unique properties in terms of stability and reactivity.

Biological Activity

Carbamic acid derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. Among these, Carbamic acid, (3-methyl-2-benzofuranyl)-, 4-bromophenyl ester has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzofuran moiety and a bromophenyl group. The structural formula can be represented as follows:

C15H14BrNO2\text{C}_{15}\text{H}_{14}\text{Br}\text{N}\text{O}_2

This compound's unique structure contributes to its biological properties, particularly its interaction with various biological targets.

  • Cholinesterase Inhibition : Similar to other carbamate derivatives, this compound may act as an inhibitor of cholinesterase enzymes. Studies indicate that carbamates can reversibly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission .
  • Antimicrobial Activity : Compounds containing benzofuran rings have shown promising antimicrobial properties. Research indicates that derivatives of benzofuran exhibit activity against various bacterial strains, suggesting that the presence of the benzofuran structure may enhance the compound's efficacy against microbial pathogens .
  • Anticancer Properties : Some studies have highlighted the potential anticancer effects of benzofuran-containing compounds. These compounds may inhibit the growth of malignant cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cholinesterase InhibitionReversible inhibition observed in vitro
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibition of tumor cell proliferation

Case Study 1: Cholinesterase Inhibition

In a study evaluating various carbamate pesticides, including derivatives similar to this compound, it was found that these compounds exerted significant inhibition on AChE activity in rat models. The study reported IC50 values indicating effective concentrations required for half-maximal inhibition.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of benzofuran derivatives demonstrated that compounds with similar structures to carbamic acid exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of carbamate derivatives. Notably:

  • Synthesis Techniques : Advances in synthetic methodologies have allowed for the efficient production of carbamic acid derivatives with improved yields and purity . Techniques such as microwave-assisted synthesis and solvent-free conditions have been employed.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the benzofuran and bromophenyl groups significantly influence biological activity. For instance, substituents on the aromatic rings can enhance both cholinesterase inhibition and antimicrobial potency .

Properties

CAS No.

61337-39-1

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

(4-bromophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C16H12BrNO3/c1-10-13-4-2-3-5-14(13)21-15(10)18-16(19)20-12-8-6-11(17)7-9-12/h2-9H,1H3,(H,18,19)

InChI Key

LZWIEMJYFKQBNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)NC(=O)OC3=CC=C(C=C3)Br

Origin of Product

United States

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